molecular formula C10H20 B1663960 1-Decene CAS No. 872-05-9

1-Decene

Cat. No.: B1663960
CAS No.: 872-05-9
M. Wt: 140.27 g/mol
InChI Key: AFFLGGQVNFXPEV-UHFFFAOYSA-N
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Description

1-Decene is an organic compound with the chemical formula C10H20. It is a colorless liquid under standard temperature and pressure conditions. As an alkene, it contains a chain of ten carbon atoms with one double bond, making it a member of the alpha-olefin family. This compound is primarily used as a comonomer in copolymers and serves as an intermediate in the production of various chemicals, including epoxides, amines, oxo alcohols, synthetic lubricants, synthetic fatty acids, and alkylated aromatics .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Decene are not well-studied. As a hydrocarbon, it does not readily interact with enzymes, proteins, or other biomolecules in the body. It can undergo reactions catalyzed by certain enzymes, such as those involved in the hydroformylation process .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its reactivity as an alkene. In the presence of a catalyst, this compound can undergo hydroformylation, a process that involves the addition of a formyl group and a hydrogen atom to the carbon-carbon double bond . This reaction is used in industrial settings to produce aldehydes, which can be further processed to produce alcohols, acids, and other useful compounds .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings depend on the specific conditions. Under normal conditions, this compound is stable and does not readily degrade. It can react with other substances in the presence of a catalyst or under high heat .

Chemical Reactions Analysis

1-Decene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Decene can be compared with other alpha-olefins such as 1-hexene and 1-octene:

    1-Hexene: This compound has a shorter carbon chain and is used similarly in the production of copolymers.

    1-Octene: With an intermediate chain length, 1-octene is also used in copolymer production.

Properties

IUPAC Name

dec-1-ene
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InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3
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InChI Key

AFFLGGQVNFXPEV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC=C
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Molecular Formula

C10H20
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Related CAS

17438-89-0, 54545-42-5, 25189-70-2, 14638-82-5
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DSSTOX Substance ID

DTXSID8027329
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Molecular Weight

140.27 g/mol
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Physical Description

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a pleasant odor; [HSDB], COLOURLESS LIQUID.
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Boiling Point

339.1 °F at 760 mmHg (USCG, 1999), 170.56 °C @ 760 mm Hg, 172 °C
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Flash Point

128 °F (USCG, 1999), 53 °C, LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP), 46 °C c.c.
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Solubility

Miscible in ethanol and ethyl ether, In water, 0.115 mg/l @ 25 °C, Solubility in water, g/100ml: (very poor)
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Density

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7408 @ 20 °C/4 °C, Relative density (water = 1): 0.74
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Vapor Density

4.84 (Air= 1)
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Vapor Pressure

1.67 [mmHg], 1.67 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.23
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Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.
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Color/Form

Colorless liquid

CAS No.

872-05-9, 25189-70-2, 68037-01-4, 68855-58-3, 672-05-9
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Melting Point

-87.3 °F (USCG, 1999), -66.3 °C, -66 °C
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Synthesis routes and methods I

Procedure details

A solution of 100 g of purified 1-decene, 1.301 g of a TIBA stock solution (20 mg TIBA/g toluene solution) and 0.445 g of Metallocene A stock solution (1 mg Metallocene A/g toluene solution) was charged into a clean 600 ml autoclave equipped with an agitator, at room temperature. The reactor was then pressurized with 30 psig hydrogen. The mixture was then heated to 90° C. with stirring. A second solution made by adding a) 0.641 g of Activator A stock solution (1 mg Activator A/g toluene solution) and b) 20 g toluene solvent and was added and the reaction temperature was maintained at 90° C. overnight, then cooled down to room temperature, and any reactor pressure was vented. The liquid product was diluted with 50 ml heptane, stirred with 5 g activated alumina for half an hour and filtered to remove solids. The filtrate was analyzed by gas chromatography using an internal standard to obtain the wt % of normal-decane (n-C10) formation from 1-decene hydrogenation, wt % conversion to lubes and wt % lube yield. The lube product was then isolated by flashing the light ends (solvents, unreacted C10 fraction, and any fractions lighter than C30) and distilled at 180° C. under high vacuum (1 millitorr) for two hours to isolate the lube product.
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1.301 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
0.445 g
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
1 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethenolysis comprises a cross-metathesis reaction involving ethene. According to some preferred embodiments of the invention, a mixture of ethyl esters of Palmitoleic acid (C16:1) and Oleic acid (C18:1) are subjected to conditions of ethenolysis to yield a mixture of α-olefins (1-Octene and 1-Decene) and Methyl 9-Decenoate. See FIG. 8. The 1-Octene is a product unique to ethenolysis of Palmitoleic acid (C16:1). In the inventive method, Ethyl 9-Decenoate and 1-Decene will also form from the mixture of Palmitoleic and Oleic acid ethyl esters. Prior art methods using Oleic acid esters (Methyl Oleate) as the starting material only produce Methyl 9-Decenoate and 1-Decene.
Name
Palmitoleic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Palmitoleic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
α-olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Decene
Reactant of Route 2
1-Decene
Reactant of Route 3
1-Decene
Reactant of Route 4
1-Decene
Reactant of Route 5
1-Decene
Reactant of Route 6
1-Decene

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